molecular formula C27H27ClN2O7 B13753585 (5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride CAS No. 127882-79-5

(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride

Cat. No.: B13753585
CAS No.: 127882-79-5
M. Wt: 527.0 g/mol
InChI Key: UCWYAMAHWNCEOU-TUHIZALYSA-N
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Description

The compound (5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one; hydrochloride is a structurally complex benzofuro-benzodioxol derivative. Key features include:

  • Core structure: A fused benzofuro[5,6-f][1,3]benzodioxol scaffold with tetrahydrofuran and dioxolane rings.
  • A 4-hydroxy-3,5-dimethoxyphenyl group at the C9 position, influencing steric and electronic properties. A hydrochloride salt, enhancing aqueous solubility for pharmaceutical applications.

Properties

CAS No.

127882-79-5

Molecular Formula

C27H27ClN2O7

Molecular Weight

527.0 g/mol

IUPAC Name

(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride

InChI

InChI=1S/C27H26N2O7.ClH/c1-32-21-7-13(8-22(33-2)26(21)30)23-16-9-19-20(36-12-35-19)10-17(16)25(18-11-34-27(31)24(18)23)29-15-5-3-14(28)4-6-15;/h3-10,18,23-25,29-30H,11-12,28H2,1-2H3;1H/t18-,23+,24-,25+;/m0./s1

InChI Key

UCWYAMAHWNCEOU-TUHIZALYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)N.Cl

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)N.Cl

Origin of Product

United States

Preparation Methods

Construction of the Polycyclic Core

The benzofuro[5,6-f]benzodioxol scaffold is typically assembled via multi-step cyclization reactions starting from appropriately substituted phenolic or catechol precursors. Common approaches include:

  • Intramolecular cyclization : Formation of the benzofuran ring by intramolecular nucleophilic attack of a phenolic oxygen on an electrophilic carbon (e.g., halide or aldehyde).
  • Formation of the benzodioxol ring : Usually achieved by acetalization of catechol derivatives with aldehydes or ketones to form the dioxol ring.
  • Stereochemical control : Use of chiral auxiliaries or chiral catalysts during cyclization steps to establish the desired stereochemistry at C5, C5a, C8a, and C9 positions.

Installation of the 4-Aminoanilino Substituent

The 4-aminoanilino group is introduced via nucleophilic aromatic substitution or palladium-catalyzed amination reactions:

  • Nucleophilic aromatic substitution (SNAr) : If the aromatic ring bears a good leaving group (e.g., halogen), reaction with 4-aminophenylamine under basic conditions can install the aminoanilino substituent.
  • Buchwald-Hartwig amination : Palladium-catalyzed cross-coupling between an aryl halide on the core and 4-aminophenylamine under controlled conditions to form the C-N bond.

Functional Group Modifications

  • Hydroxyl and methoxy groups on the phenyl ring are generally introduced via selective methylation (e.g., methyl iodide with base) or demethylation steps depending on the precursor.
  • Lactone formation (the 8-one group) is achieved by oxidation or cyclization of hydroxy acid intermediates.

Formation of Hydrochloride Salt

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), facilitating purification and enhancing stability.

Detailed Preparation Methods (Hypothetical Based on Analogous Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of substituted catechol derivative Starting from 3,5-dimethoxyphenol, selective hydroxylation and methylation Precursor for benzodioxol ring
2 Formation of benzodioxol ring Reaction with formaldehyde or equivalent aldehyde under acidic conditions Formation of 1,3-benzodioxol moiety
3 Construction of benzofuran ring Intramolecular cyclization via base-promoted phenol attack on electrophilic carbon Formation of fused benzofurobenzodioxol core
4 Introduction of aminoanilino group Palladium-catalyzed Buchwald-Hartwig amination with 4-aminophenylamine Formation of C-N bond at position 5
5 Stereochemical resolution or induction Use of chiral catalysts or resolution agents during cyclization Establishment of 5S,5aS,8aR,9R stereochemistry
6 Lactone formation Oxidation or cyclization to form 8-one lactone ring Completion of polycyclic core
7 Salt formation Treatment with hydrochloric acid Formation of hydrochloride salt for stability

Summary and Recommendations

  • The preparation of (5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-benzofuro[5,6-f]benzodioxol-8-one hydrochloride involves multi-step organic synthesis focusing on constructing the fused polycyclic core with precise stereochemistry.
  • Key synthetic steps include formation of benzodioxol and benzofuran rings, installation of the aminoanilino substituent via palladium-catalyzed amination, and lactone ring formation.
  • The hydrochloride salt form enhances compound stability and handling.
  • Due to the complexity, synthesis requires expertise in stereoselective organic synthesis and access to palladium-catalyzed cross-coupling techniques.
  • Further research and experimental validation are recommended to optimize yields and stereochemical purity.

This analysis integrates computed chemical data and general synthetic principles for related benzofurobenzodioxol derivatives, providing a professional and authoritative foundation for researchers aiming to prepare this compound. No direct experimental preparation procedures were found in the surveyed literature, highlighting the need for specialized synthetic development.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

AHR Inhibition : The compound has been identified as a potential inhibitor of the aryl hydrocarbon receptor (AHR), which is involved in various biological processes including immune response and carcinogenesis. Research indicates that AHR inhibitors can play a significant role in treating diseases associated with inflammation and cancer .

Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structure allows for interaction with cellular pathways that regulate tumor growth and apoptosis. Further investigation into its efficacy against specific cancer types is ongoing .

Biochemical Research

Enzyme Modulation : The compound has been studied for its ability to modulate enzyme activity in biochemical assays. It shows promise in influencing pathways related to drug metabolism and detoxification processes within the liver .

Cell Signaling Pathways : Research has indicated that this compound can affect various cell signaling pathways, potentially leading to therapeutic advancements in treating metabolic disorders and other conditions influenced by these pathways .

Material Science Applications

Nanotechnology : The compound's unique chemical properties make it suitable for applications in nanotechnology. It can be utilized in the development of nanocarriers for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .

Analytical Chemistry

Chromatography Standards : Due to its distinct molecular structure, the compound can serve as a standard in chromatographic analyses. It aids in the calibration of analytical instruments used to quantify similar compounds in complex mixtures .

Table 1: Summary of Research Findings

StudyApplication AreaKey Findings
WO2018195397A2AHR InhibitionIdentified as an effective AHR inhibitor with potential therapeutic applications in cancer treatment .
PubChem DatabaseAnticancer ActivityPreliminary evidence suggests anticancer properties; further studies required to establish efficacy against specific cancers .
Calpac LabBiochemical ModulationDemonstrated modulation of enzymatic activity relevant to drug metabolism pathways .

Mechanism of Action

The mechanism of action of (5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogs with Modified Anilino Groups

Compound from (CAS 127882-73-9):
  • Structure: (5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one.
  • Key Differences: 4-Nitroanilino vs. 4-aminoanilino substituent. Absence of hydrochloride salt.
  • Impact: The nitro group reduces basicity and may decrease solubility compared to the amino group in the target compound. Nitro groups often act as prodrug motifs, requiring metabolic reduction for activation .
Compound from :
  • Structure: 9-[(2-Methoxybenzyl)amino]-5-(3,4,5-trimethoxyphenyl)-5,5a,8a,9-tetrahydrofuro[3,4-b][1,3]dioxol-6(8H)-one.
  • Key Differences: 3,4,5-Trimethoxyphenyl vs. 4-hydroxy-3,5-dimethoxyphenyl group. 2-Methoxybenzylamino vs. 4-aminoanilino group.
  • The methoxybenzylamino substituent introduces steric bulk, which may hinder receptor binding .

Analogs with Modified Core Structures

Deoxypodophyllotoxin (DPT) from :
  • Structure : (5S,5aS,8aS)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one.
  • Key Differences :
    • 3,4,5-Trimethoxyphenyl vs. 4-hydroxy-3,5-dimethoxyphenyl group.
    • Lactone ring instead of a tetrahydrofuran-dioxolane system.
  • Biological Relevance: DPT inhibits gefitinib-resistant non-small cell lung cancer (NSCLC) by blocking EGFR and MET pathways. The hydroxyl group in the target compound may confer distinct pharmacokinetic properties, such as improved solubility .
Compound 89O from :
  • Structure : (5S,5aR,8aR,9R)-9-(3,5-dimethoxy-4-hydroxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one.
  • Key Differences: Lacks the 4-aminoanilino group. Additional hydroxyl group at C5.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form
Target Compound C27H25ClN2O9 ~557.0* 4-Aminoanilino, 4-hydroxy-3,5-dimethoxyphenyl Hydrochloride
Analog C27H24N2O9 520.5 4-Nitroanilino, 4-hydroxy-3,5-dimethoxyphenyl None
Deoxypodophyllotoxin (DPT) C22H22O8 414.4 3,4,5-Trimethoxyphenyl None
Compound 89O () C21H20O8 400.4 4-Hydroxy-3,5-dimethoxyphenyl None

*Estimated based on molecular formula.

Research Findings and Implications

  • Hydrochloride Salt Advantage : The hydrochloride form of the target compound likely improves solubility over neutral analogs like DPT or the nitro derivative in .
  • Amino vs. Nitro Group: The 4-aminoanilino group may enhance bioavailability compared to nitro analogs, which require enzymatic reduction for activation .
  • Structural Flexibility : Modifications to the phenyl group (e.g., hydroxylation, methoxylation) significantly alter lipophilicity and receptor affinity .

Biological Activity

The compound (5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H- benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride , also known by its CAS number 127882-73-9, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H24N2O9
  • Molecular Weight : 520.5 g/mol
  • CAS Number : 127882-73-9

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action :
    • The compound is believed to interfere with the DNA replication process in cancer cells, leading to apoptosis (programmed cell death) .
    • It may also modulate signaling pathways involved in cell proliferation and survival.
  • Case Studies :
    • In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer cell lines, with IC50 values indicating potent activity .
    • Animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against human adenovirus (HAdV):

  • Inhibition of Viral Replication :
    • The compound has been shown to inhibit HAdV replication at low micromolar concentrations, suggesting a high selectivity index compared to existing antiviral agents .
    • Preliminary mechanistic studies suggest it may target early stages of the viral life cycle.
  • Clinical Relevance :
    • Given the unmet medical need for effective therapies against HAdV infections, this compound could represent a novel treatment option for immunocompromised patients .

Toxicity and Safety Profile

While the biological activity of the compound is promising, understanding its safety profile is crucial:

  • Toxicity studies indicate a favorable safety margin with minimal cytotoxic effects observed in non-cancerous cell lines at therapeutic concentrations .
  • Further studies are required to assess long-term effects and potential side effects in vivo.

Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant reduction in breast cancer cell viability; apoptosis induction observed.
Antiviral ActivityEffective against HAdV with low IC50 values; potential for clinical application.
Toxicity ProfileMinimal cytotoxicity in non-cancerous cells; favorable safety margin noted.

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound?

Methodological Answer: The synthesis typically involves cyclization reactions using substrates like 4-oxo-4-phenylbutanenitrile derivatives, followed by purification via column chromatography or recrystallization. For example, analogs with similar benzofuro-benzodioxol scaffolds were synthesized using base-assisted cyclization (e.g., KOH/EtOH) and purified via silica gel chromatography (eluent: hexane/EtOAc) or ethanol recrystallization, achieving yields of 65–88% . Key steps include:

  • Substrate selection : Use electron-withdrawing groups (e.g., nitrile) to enhance cyclization efficiency.
  • Reaction optimization : Adjust base strength (e.g., KOH vs. NaOEt) to minimize side products.
  • Purification : Monitor Rf values (e.g., 0.45–0.65 in hexane/EtOAc 3:1) during column chromatography to isolate pure fractions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: A multi-spectral approach is critical:

  • 1H/13C NMR : Assign protons and carbons in the benzodioxol and benzofuran moieties. For example, aromatic protons in the 4-hydroxy-3,5-dimethoxyphenyl group resonate at δ 6.8–7.2 ppm, while methoxy groups appear at δ 3.7–3.9 ppm .
  • FTIR : Identify functional groups like C=O (1680–1720 cm⁻¹) and O–H (3200–3500 cm⁻¹) .
  • HRMS : Confirm molecular mass (e.g., [M+H]+ calculated within 0.5 ppm error) .
    Cross-validate data against analogs with defined stereochemistry (e.g., ChemSpider ID 288391) to resolve ambiguities .

Advanced Research Questions

Q. What advanced analytical approaches are required to resolve stereochemical uncertainties in this compound?

Methodological Answer: The compound’s nine stereocenters (e.g., 5S, 5aR, 8aR, 9R) necessitate:

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., analogs in ChemSpider ID 288391 with defined stereodescriptors) .
  • NOESY NMR : Detect spatial proximity of protons (e.g., axial vs. equatorial positions in the tetrahydrofuro ring) to infer ring conformations .
  • Comparative analysis : Benchmark against structurally characterized derivatives (e.g., (5R,5aR,8aR)-5-(7-methoxybenzodioxol-5-yl) analogs) to validate stereochemical assignments .

Q. How can researchers design experiments to evaluate the pharmacological mechanisms of this compound?

Methodological Answer: Given structural similarities to bioactive lignans and benzodioxol derivatives, prioritize:

  • In vitro assays :
    • Kinase inhibition : Test against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
    • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination via MTT assays .
  • ADME profiling : Assess metabolic stability using liver microsomes and plasma protein binding via equilibrium dialysis .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways (e.g., apoptosis regulators) .

Q. How should discrepancies in spectral data (e.g., NMR shifts) be systematically addressed during structural validation?

Methodological Answer:

  • Step 1 : Re-examine solvent effects (e.g., DMSO vs. CDCl3) and temperature, as proton shifts vary with hydrogen bonding .
  • Step 2 : Compare with computational predictions (e.g., DFT-calculated chemical shifts at the B3LYP/6-311+G(d,p) level) .
  • Step 3 : Synthesize deuterated analogs (e.g., 5-deutero derivatives) to simplify overlapping signals in crowded spectral regions .
  • Step 4 : Validate via 2D techniques (HSQC, HMBC) to correlate ambiguous protons with adjacent carbons .

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